Neryl acetate

Description

This compound has been reported in Humulus lupulus, Magnolia officinalis, and other organisms with data available.

This compound is found in cardamom. This compound is found in citrus, kumquat and pummelo peel oils, ginger, cardamon, clary sage, myrtle leaf and myrtle berries. This compound is a flavouring agent. Geranyl acetate belongs to the family of Fatty Alcohol Esters. These are ester derivatives of a fatty alcohol.

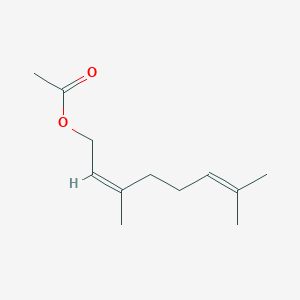

Structure

3D Structure

Propriétés

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQPQRQIQDZMP-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\COC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047068 | |

| Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/sweet, floral odour | |

| Record name | Neryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Neryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.905-0.914 | |

| Record name | Neryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-12-8 | |

| Record name | Neryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neryl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF82IJU18H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Extraction of Neryl Acetate from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl acetate, a monoterpene ester, is a naturally occurring compound valued for its sweet, floral, and citrusy aroma, reminiscent of roses and raspberries. Beyond its significant role in the fragrance and flavor industries, this compound is gaining attention for its potential biological activities, prompting further research into its isolation from natural reservoirs. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data on its prevalence in various essential oils. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and commercial potential of this versatile phytochemical.

Natural Sources of this compound

This compound is biosynthesized by a variety of plants and is a constituent of their essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time. Key natural sources include the essential oils of Neroli, Petitgrain, and particularly certain chemotypes of Helichrysum italicum.

Table 1: Quantitative Distribution of this compound in Various Essential Oils

| Essential Oil | Plant Species | Plant Part | This compound Concentration (%) | Reference(s) |

| Helichrysum italicum (Corsican) | Helichrysum italicum | Aerial parts | 32.80 - 38.9 | [1] |

| Helichrysum italicum (Croatian) | Helichrysum italicum | Aerial parts | 4.48 - 21.36 | [2] |

| Helichrysum italicum (Montenegrin) | Helichrysum italicum | Not specified | 6.04 | [3] |

| Neroli | Citrus aurantium var. amara | Flowers | 1.42 - 3.82 | [4][5] |

| Petitgrain | Citrus aurantium var. amara | Leaves and twigs | 2.1 - 4.0 | [6][7] |

| Neroli/Petitgrain Blend | Citrus aurantium var. amara | Not specified | 2.45 | [8] |

| Basil | Ocimum basilicum | Not specified | Present | [9] |

| Lemon | Citrus limon | Fruit peel | Present | [10] |

Isolation of this compound from Natural Sources

The isolation of this compound from its natural plant sources is typically a multi-step process involving an initial extraction to obtain the essential oil, followed by purification techniques to isolate the target compound.

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material. This process utilizes steam to volatilize the desired compounds, which are then condensed and separated.

This protocol is based on the methodology described for the extraction of essential oil from the aerial parts of Helichrysum italicum.[2]

-

Plant Material Preparation: Freshly harvested aerial parts of Helichrysum italicum are used. The material can be chopped to increase the surface area for more efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Distillation:

-

Place a known quantity of the plant material (e.g., 500 g) into the distillation flask.

-

Add a sufficient volume of distilled water to immerse the plant material.

-

Heat the flask to boiling and maintain a steady distillation rate.

-

Continue the hydrodistillation for a period of 3 to 5 hours.[2]

-

-

Collection: The essential oil is collected in the calibrated tube of the Clevenger apparatus. The aqueous phase (hydrosol) is separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C.

Purification of this compound

To obtain this compound in high purity, further separation techniques are employed to fractionate the complex essential oil mixture.

Fractional distillation under reduced pressure is a suitable method for separating compounds with different boiling points.[11] This technique is particularly useful for heat-sensitive compounds like terpenoids, as the reduced pressure lowers their boiling points, preventing thermal degradation.

This is a generalized protocol for the fractionation of essential oils.

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and receiving flasks is assembled.

-

Distillation:

-

The essential oil is placed in the distillation flask.

-

The system is evacuated to the desired pressure (e.g., 1-10 mmHg).

-

The flask is gently heated.

-

Fractions are collected at different temperature ranges, corresponding to the boiling points of the different components at that pressure. This compound has a boiling point of 134 °C at 25 mmHg.[12]

-

-

Analysis: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction with the highest concentration of this compound.

Column chromatography is a powerful technique for the separation of individual compounds from a mixture based on their differential adsorption to a stationary phase.[13] For the purification of terpenoids like this compound, silica gel is a commonly used stationary phase.

This protocol is a generalized procedure for the separation of terpenoids from essential oils.

-

Column Packing:

-

A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

The essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

-

Elution:

-

The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient for terpenoid separation starts with a non-polar solvent like hexane, with increasing proportions of a more polar solvent such as ethyl acetate or diethyl ether.[13]

-

For example, a gradient could start with 100% hexane and gradually increase to a mixture of hexane and ethyl acetate (e.g., 95:5, 90:10, and so on).

-

-

Fraction Collection:

-

Fractions of the eluate are collected sequentially.

-

-

Analysis:

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

-

-

Solvent Removal:

-

The solvent is removed from the purified fractions under reduced pressure (e.g., using a rotary evaporator) to yield the isolated this compound.

-

Conclusion

This compound is a valuable natural compound with established applications in the fragrance and flavor sectors and emerging potential in the pharmaceutical field. This guide has outlined the primary natural sources of this compound and provided detailed, generalized protocols for its extraction and purification. The successful isolation of high-purity this compound from these natural matrices is a critical first step for researchers and developers aiming to harness its full biological and commercial potential. The methodologies described herein provide a solid foundation for the laboratory-scale isolation of this promising monoterpene ester. Further optimization of these protocols may be required depending on the specific plant source and the desired purity of the final product.

References

- 1. oils4life.co.uk [oils4life.co.uk]

- 2. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 5. 3.isolation and separation of terenoids | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. kau.in [kau.in]

- 11. scielo.br [scielo.br]

- 12. ScenTree - this compound (CAS N° 141-12-8) [scentree.co]

- 13. researchgate.net [researchgate.net]

The Biosynthesis of Neryl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl acetate is a monoterpene ester that contributes significantly to the characteristic floral and fruity aroma of numerous plant species, including Helichrysum italicum and various citrus fruits.[1][2][3] Beyond its role in fragrance, this compound and the essential oils it constitutes are being explored for a range of biological activities, making its biosynthetic pathway a subject of considerable interest for metabolic engineering and drug development.[1][4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps from primary metabolites to the final esterified product. It includes a consolidation of available quantitative data, detailed experimental protocols for pathway analysis, and a visual representation of the metabolic route.

The Core Biosynthetic Pathway

The formation of this compound in plants is a multi-step process that occurs across different subcellular compartments. It involves the synthesis of its two precursors, the monoterpene alcohol nerol and an acetyl-group donor (acetyl-coenzyme A), followed by their final condensation. The pathway can be dissected into four principal stages:

-

Isoprenoid Precursor Synthesis : Generation of the five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

-

Monoterpene Backbone Formation : Condensation of IPP and DMAPP to form the ten-carbon (C10) precursor, geranyl diphosphate (GPP).

-

Nerol Synthesis : Conversion of GPP into the specific monoterpene alcohol, nerol.

-

Esterification : The final acetylation of nerol to yield this compound.

Upstream: The MEP Pathway for Isoprenoid Precursors

In plants, the biosynthesis of monoterpenes, including nerol, predominantly occurs within the plastids.[6][7] The precursors IPP and DMAPP are supplied by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8][9][10] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate, both products of primary metabolism, to generate the C5 isoprenoid units.[9]

The key enzymatic steps of the MEP pathway are:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the initial condensation of pyruvate and glyceraldehyde-3-phosphate.

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): Reduces and rearranges the product of DXS to form MEP.

-

MCT, CMK, MDS, HDS, and HDR: A series of enzymes that sequentially convert MEP into IPP and DMAPP.[10]

While the cytosol houses the alternative mevalonate (MVA) pathway for isoprenoid synthesis (primarily for sesquiterpenes and sterols), the MEP pathway is the principal source of precursors for monoterpenes like nerol.[7][10]

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP) synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP, forming the C10 diphosphate precursor for all monoterpenes.[11][12] This reaction takes place in the plastids where the substrates are readily available from the MEP pathway.[13]

Synthesis of Nerol via Nerol Synthase

The conversion of the universal precursor GPP to the specific alcohol nerol is a critical step catalyzed by a member of the terpene synthase (TPS) family, specifically a nerol synthase (NerS) .[14][15] This enzyme facilitates the ionization of GPP, forming a geranyl cation. A subsequent water molecule addition yields nerol, the cis-isomer of geraniol.[14][16] The presence and activity of a specific NerS are crucial for the plant to produce nerol instead of other monoterpenes.[15][17]

The Final Step: Acetylation by Alcohol Acetyltransferase

The terminal step in the pathway is the esterification of nerol. This reaction is catalyzed by an alcohol acetyltransferase (AAT) , which transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of nerol, forming this compound.[18] Acetyl-CoA, a central metabolite in the cell, is the universal acetyl donor for such reactions. The enzymes responsible for producing linalyl acetate in lavender and other acetate esters in various plants belong to this AAT family, indicating a similar mechanism for this compound formation.[18]

Visualization of the this compound Biosynthesis Pathway

The following diagram, generated using the DOT language, illustrates the complete biosynthetic pathway from primary metabolites to this compound, highlighting the key intermediates and enzymes.

References

- 1. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]

- 2. ScenTree - this compound (CAS N° 141-12-8) [scentree.co]

- 3. This compound (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qima-lifesciences.com [qima-lifesciences.com]

- 6. d-nb.info [d-nb.info]

- 7. tandfonline.com [tandfonline.com]

- 8. scialert.net [scialert.net]

- 9. pnas.org [pnas.org]

- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. academic.oup.com [academic.oup.com]

- 13. digital.csic.es [digital.csic.es]

- 14. Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and Characterization of a Nerol Synthase in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Neryl Acetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 141-12-8 Molecular Formula: C12H20O2

This technical guide provides an in-depth overview of neryl acetate, a monoterpene ester with significant potential in dermatological research and cosmetic applications. The document details its physicochemical properties, synthesis, biological activity, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and citrusy aroma.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 196.29 g/mol | [2][3] |

| CAS Number | 141-12-8 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Sweet, floral, reminiscent of orange blossom and rose | [5][6] |

| Boiling Point | 230 - 231 °C | [4] |

| Density | 0.905 - 0.914 g/cm³ @ 25°C | [7] |

| Refractive Index | 1.458 - 1.464 @ 20°C | [4][7] |

| Solubility | Soluble in ethanol and ether; insoluble in water | [1][5] |

| Purity (typical) | 96 - 100% (GC) | [4] |

Synthesis of this compound

This compound can be synthesized through several methods, including chemical and enzymatic routes.

Chemical Synthesis

A common method for synthesizing this compound is through the esterification of nerol with acetic acid or acetic anhydride.[5] This reaction is typically catalyzed by an acid, such as sulfuric acid.[5] Another approach involves a two-step process starting from myrcene, which first undergoes a copper chloride-catalyzed addition of hydrochloric acid, followed by acetolysis with sodium ethanoate and a base like triethylamine.[3]

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative, often utilizing lipases to catalyze the transesterification of nerol.[8][9] This method is favored in the flavor and fragrance industry as it can yield a product considered "natural."[9]

Experimental Protocol: Lipase-Catalyzed Transesterification [8]

-

Materials: Nerol, vinyl acetate, lipase (e.g., from Candida antarctica), organic solvent (e.g., n-hexane), n-hexadecane (internal standard).

-

Reaction Setup:

-

In a sealed flask, prepare a solution of nerol (100 mmol/L) and vinyl acetate (molar ratio of nerol to vinyl acetate of 1:5) in the chosen organic solvent.

-

Preheat the mixture to 40°C in a shaking incubator for 10 minutes.

-

Initiate the reaction by adding lipase (e.g., 24 mg).

-

Maintain the reaction at 40°C with continuous shaking (e.g., 200 rpm).

-

-

Sample Analysis:

-

Withdraw samples at regular intervals.

-

Analyze the samples by gas chromatography (GC) to determine the yield of this compound. Use n-hexadecane as an internal standard for quantification.

-

-

GC Conditions:

-

Column: 30 mm x 0.22 mm SGE AC10

-

Carrier Gas: N2 at a flow rate of 44 mL/min

-

Injector and Detector Temperature: 280°C

-

Column Temperature: 165°C

-

Split Ratio: 10:1

-

Biological Activity and Applications

Recent studies have highlighted the significant biological activity of this compound, particularly its effects on the skin barrier. It is a major component of Corsican Helichrysum italicum essential oil and has been shown to mediate many of its dermatological benefits.[2][10]

Enhancement of Skin Barrier Function

This compound has been demonstrated to improve skin barrier function by promoting keratinocyte differentiation and increasing the production of essential lipids and ceramides.[2][4] Transcriptomic analysis of skin explants treated with this compound revealed the upregulation of genes involved in the formation of the cornified envelope, such as involucrin (IVL) and transglutaminase (TGM1).[2]

Experimental Protocol: Analysis of this compound's Effect on Skin Explants [2]

-

Treatment: Human skin explants are treated with this compound (e.g., 0.03% in a suitable vehicle like DMSO) for 24 hours and 5 days.

-

Transcriptome Analysis:

-

Extract total RNA from the skin explants.

-

Perform microarray analysis to identify differentially expressed genes.

-

-

Quantitative Real-Time PCR (qPCR):

-

Validate the microarray data for key genes involved in skin barrier function by qPCR.

-

Reaction Profile: Initial denaturation at 95°C for 3 minutes, followed by 45 cycles of 95°C for 20s, 60°C for 20s, and 72°C for 10s.

-

Normalization: Normalize results to housekeeping genes like POLR2A, GAPDH, and TBP.

-

-

Immunofluorescence Staining:

-

Fix, embed, and section the skin explants.

-

Perform immunofluorescence staining for key proteins like involucrin to visualize changes in protein expression and localization.

-

-

Lipid Staining:

-

Use stains like Oil Red O to visualize total lipid content in the epidermis.

-

-

Ceramide Analysis by LC/MS:

-

Extract lipids from the epidermis.

-

Analyze ceramide profiles using a liquid chromatography-mass spectrometry (LC/MS) system.

-

Mobile Phases: A gradient of methanol/water and methanol/isopropanol.

-

Ion Source: Atmospheric pressure chemical ionization (APCI).

-

Potential Therapeutic Applications

The ability of this compound to enhance skin barrier function suggests its potential use in formulations for dry and sensitive skin conditions.[2] It is also being investigated for its anti-inflammatory and antimicrobial properties, which could lead to new drug formulations.[11][12]

Visualizations

Proposed Mechanism of Action on Skin Barrier

The following diagram illustrates the proposed mechanism by which this compound enhances skin barrier function based on gene expression changes observed in skin explants.

Caption: Proposed mechanism of this compound on skin barrier enhancement.

Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for investigating the biological activity of this compound.

Caption: General experimental workflow for this compound bioactivity.

References

- 1. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | Semantic Scholar [semanticscholar.org]

- 2. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]

- 4. biorxiv.org [biorxiv.org]

- 5. qima-lifesciences.com [qima-lifesciences.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Retinyl acetate mediates autocrine proliferation and wound healing of keratinocytes through a c-neu (erbB-2)-like receptor - MedCrave online [medcraveonline.com]

- 8. This compound, 141-12-8 [thegoodscentscompany.com]

- 9. benchchem.com [benchchem.com]

- 10. fraterworks.com [fraterworks.com]

- 11. This compound (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Neryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Neryl acetate, a monoterpenoid and acetate ester, is a significant compound in the fields of fragrance, flavor, and potentially therapeutics. A thorough understanding of its physical properties is fundamental for its application in research and development. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Core Physical Properties of this compound

The boiling point and density are critical physical constants that provide insights into the purity and behavior of this compound under various conditions.

The physical properties of this compound, as reported in various scientific sources, are summarized in the table below for ease of comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 238 °C | - |

| 231 °C | @ 760.00 mm Hg[1] | |

| 134 °C | @ 25.00 mm Hg[1][2][3] | |

| 240 to 245 °C | - | |

| Density | 0.905 g/mL | -[4] |

| 0.91 g/mL | @ 25 °C[3][5] | |

| 0.88 g/cm³ | -[6] | |

| 0.905-0.914 | -[7] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling point and density is crucial for the characterization of this compound. The following are detailed methodologies for these key experiments.

This method is suitable when only a small sample of the liquid is available.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount (a few drops) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is then attached to a thermometer.

-

The assembly is heated in a heating bath. As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge from the open end of the capillary.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heating is then stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

This is a straightforward method for determining the density of a liquid.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A specific volume of this compound is carefully measured into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the this compound is then measured.

-

The mass of the this compound is determined by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated by dividing the mass of the this compound by its measured volume (Density = Mass/Volume).[9][10][11][12]

-

The temperature of the liquid should be recorded as density is temperature-dependent.

Visualizing Experimental Workflows

The following diagram illustrates the logical workflow for determining the key physical properties of a chemical substance like this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. This compound, 141-12-8 [thegoodscentscompany.com]

- 2. This compound | 141-12-8 [chemicalbook.com]

- 3. This compound CAS#: 141-12-8 [m.chemicalbook.com]

- 4. ScenTree - this compound (CAS N° 141-12-8) [scentree.co]

- 5. This compound (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C12H20O2 | CID 1549025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. chm.uri.edu [chm.uri.edu]

Solubility Profile of Neryl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl acetate ((Z)-3,7-Dimethylocta-2,6-dien-1-yl acetate) is a monoterpene ester prized for its sweet, floral, and citrusy aroma, reminiscent of rose and orange blossom. It is a key component in the fragrance, flavor, and cosmetics industries and sees application in various consumer products. Beyond its olfactory contributions, its potential role in pharmaceutical and therapeutic applications necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailing experimental protocols for solubility determination, and offering a logical framework for solvent selection.

Quantitative Solubility Data

This compound is widely reported to be soluble in alcohols, essential oils, and a majority of common organic solvents.[1] However, precise quantitative data is sparse in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information for this compound in selected organic solvents.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | 27.5 mg/mL | Quantitative |

| 95% Ethanol | Alcohol | Not Specified | 1 mL in 1 mL | Qualitative |

| Ethanol | Alcohol | Not Specified | Soluble | Qualitative |

| Diethyl Ether | Ether | Not Specified | Soluble | Qualitative |

| Paraffin Oil | Hydrocarbon | Not Specified | Soluble | Qualitative |

| Dipropylene Glycol | Glycol Ether | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is crucial for determining the solubility of a liquid substance like this compound. The following protocol is a synthesized approach based on established methods for determining the solubility of esters and other lipophilic compounds.

Principle

The isothermal equilibrium method, also known as the shake-flask method, is a robust technique for determining the solubility of a substance in a given solvent. This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (high purity, >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5°C)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The excess is to ensure that saturation is reached.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved this compound to separate (either by settling or creaming).

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-droplets.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated GC-FID or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in formulation development, chemical synthesis, and extraction processes. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on desired application and solubility characteristics.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data confirms its broad solubility, the lack of extensive quantitative data highlights an area for future research. The detailed experimental protocol provided offers a standardized approach for researchers to generate reliable and comparable solubility data. The logical workflow for solvent selection serves as a practical tool for professionals in drug development and other scientific fields to make informed decisions based on the specific requirements of their applications. Further investigation into the quantitative solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents will be invaluable for its continued and expanded use.

References

An In-depth Technical Guide to the Stereoisomers of Neryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl acetate is a monoterpene ester valued for its characteristic sweet, floral, and citrusy aroma, reminiscent of orange blossom and rose.[1] It is a key component in the fragrance and flavor industries and is found naturally in various essential oils, including those from neroli, petitgrain, and helichrysum.[1][2] This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their chemical characteristics, synthesis, and biological activities. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

This compound's primary stereoisomer is geranyl acetate. The key distinction between them lies in the geometry of the double bond at the C2-C3 position. This compound is the cis or (Z)-isomer, while geranyl acetate is the trans or (E)-isomer.[3] This seemingly minor structural difference leads to significant variations in their physical and olfactory properties. It is important to note that this compound itself is an achiral molecule and therefore does not possess enantiomers or exhibit optical activity.[4]

Physicochemical Characteristics

The distinct stereochemistry of this compound and geranyl acetate gives rise to notable differences in their physical and sensory properties. This compound is often described as having a sweeter, more powerful floral and fruity aroma compared to the harsher, more terpenic scent of geranyl acetate.[2] A detailed comparison of their physicochemical properties is summarized in the table below.

| Property | This compound ((Z)-isomer) | Geranyl Acetate ((E)-isomer) | References |

| Molecular Formula | C₁₂H₂₀O₂ | C₁₂H₂₀O₂ | [2] |

| Molecular Weight | 196.29 g/mol | 196.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | |

| Odor | Very sweet, soft floral, orange blossom, rose, fruity | Lighter, more terpenic | [2] |

| Density | 0.905 - 0.914 g/mL at 25°C | 0.907 g/mL | |

| Boiling Point | 134 °C at 25 mmHg; 238 °C at 760 mmHg | 138 °C | [2] |

| Refractive Index | 1.458 - 1.465 at 20°C | 1.457 - 1.462 at 20°C | |

| Flash Point | 100 °C | 104 °C | [2] |

| Solubility | Soluble in ethanol and other organic solvents; slightly soluble in water. | Soluble in alcohol and most fixed oils; insoluble in glycerin and water. | [2] |

| Optical Rotation | None (achiral) | None (achiral) | [4] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, including the direct esterification of nerol or as part of a mixture from myrcene.

Method 1: Direct Esterification of Nerol

This method involves the reaction of nerol with an acetylating agent, such as acetic acid or acetic anhydride.

-

Materials: Nerol, acetic anhydride (or acetic acid), and a suitable acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Combine nerol and a molar excess of acetic anhydride in a round-bottom flask.

-

Slowly add a catalytic amount of sulfuric acid while stirring.

-

The reaction mixture is typically heated under reflux to drive the esterification.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the this compound with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[2]

-

Method 2: Synthesis from Myrcene

This two-stage process yields a mixture of this compound and geranyl acetate.

-

Materials: Myrcene, hydrochloric acid, copper(II) chloride (catalyst), sodium ethanoate, and a base (e.g., triethylamine).

-

Procedure:

-

In the first stage, myrcene undergoes an addition reaction with hydrochloric acid in the presence of a copper(II) chloride catalyst.

-

The second stage involves an acetolysis reaction of the product from the first stage using sodium ethanoate and a base like triethylamine.

-

This reaction produces a mixture of the (Z)-isomer (this compound) and the (E)-isomer (geranyl acetate).

-

The isomers can then be separated using fractional distillation or chromatography.[2]

-

Separation and Analysis of Stereoisomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like neryl and geranyl acetate.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the geometric isomers.

-

Sample Preparation: Dilute the sample containing the isomers in a suitable solvent like ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-450 amu).

-

-

Data Analysis: Identify the isomers based on their retention times and mass spectra. This compound typically has a slightly shorter retention time than geranyl acetate on a non-polar column.

Biological Activities and Signaling Pathways

While structurally similar, this compound and its isomer geranyl acetate exhibit distinct biological activities.

This compound and Skin Barrier Function

Recent research has highlighted the role of this compound in enhancing the skin's barrier function. It has been shown to upregulate the expression of genes involved in epidermal differentiation and ceramide synthesis.

The proposed signaling pathway involves the upregulation of key genes such as:

-

Involucrin (IVL): A crucial protein in the formation of the cornified envelope, a vital component of the skin barrier.

-

Ceramide Synthase 3 (CERS3): An enzyme essential for the synthesis of very long-chain ceramides, which are critical for maintaining the integrity of the skin's lipid barrier.

The following diagram illustrates the simplified signaling pathway of this compound's effect on the skin barrier.

Caption: this compound Signaling Pathway in Skin Barrier Enhancement.

Geranyl Acetate and Apoptosis

Geranyl acetate has been investigated for its potential anticancer effects, which are mediated through the induction of apoptosis (programmed cell death). This process involves the regulation of the Bcl-2 family of proteins.

The signaling pathway for geranyl acetate-induced apoptosis involves:

-

Upregulation of Bax: A pro-apoptotic protein that promotes cell death.

-

Downregulation of Bcl-2: An anti-apoptotic protein that inhibits cell death.

The shift in the Bax/Bcl-2 ratio leads to the activation of caspases and ultimately, apoptosis.

Below is a diagram representing the simplified apoptotic signaling pathway induced by geranyl acetate.

Caption: Geranyl Acetate Induced Apoptotic Pathway.

Conclusion

This compound and its geometric isomer, geranyl acetate, are important molecules with distinct chemical and biological properties. Understanding their stereochemistry is crucial for their application in various fields, from fragrances to potential therapeutics. This guide has provided a detailed overview of their characteristics, methods for their synthesis and analysis, and their known biological signaling pathways. The provided experimental protocols and pathway diagrams serve as a valuable resource for scientists and researchers engaged in the study and application of these versatile monoterpene esters. Further research into the specific mechanisms of action and potential therapeutic applications of these isomers is warranted.

References

Thermogravimetric Analysis of Neryl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Neryl Acetate

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 196.29 g/mol | --INVALID-LINK-- |

| Boiling Point | 134 °C at 25 mm Hg | --INVALID-LINK-- |

| Density | 0.91 g/mL at 25 °C | --INVALID-LINK-- |

| Appearance | Colorless to yellowish oily liquid | --INVALID-LINK-- |

| Solubility | Soluble in ethanol and most organic solvents; slightly soluble in water. | --INVALID-LINK-- |

Thermogravimetric Analysis: Expected Behavior of this compound

Based on the analysis of similar monoterpene esters found in essential oils, the TGA of this compound is expected to exhibit a single, well-defined weight loss step corresponding to its volatilization and/or decomposition. The onset of this weight loss will be influenced by its boiling point and the experimental conditions, particularly the heating rate.

Analogous TGA Data of a Monoterpene Ester (Illustrative)

The following table summarizes hypothetical TGA data for a monoterpene ester with properties similar to this compound, analyzed under a nitrogen atmosphere.

| Parameter | Value |

| Onset Temperature (T_onset) | ~150 °C |

| Peak Decomposition Temperature (T_peak) | ~180 °C |

| End Temperature (T_end) | ~220 °C |

| Total Weight Loss | >98% |

| Residue at 600 °C | <2% |

Detailed Experimental Protocol for TGA of this compound

The following protocol is a recommended starting point for the thermogravimetric analysis of this compound. Optimization may be required based on the specific instrument and research objectives.

1. Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a high-precision balance.

-

Inert sample pans (e.g., aluminum or platinum).

-

A gas flow controller for the purge gas.

2. Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Accurately weigh approximately 5-10 mg of the liquid sample into the TGA pan.

3. TGA Instrument Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: Start from ambient temperature (e.g., 25 °C) and heat up to a temperature where complete decomposition or volatilization is expected (e.g., 300 °C). A higher final temperature (e.g., 600 °C) can be used to confirm the absence of non-volatile residues.

-

Data Acquisition: Record the sample weight as a function of temperature and time.

4. Post-Analysis:

-

Analyze the resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature).

-

Determine the onset temperature of decomposition, the peak decomposition temperature (from the DTG curve), and the final residue.

Visualizing the Process

References

Methodological & Application

Application Notes & Protocols: Synthesis of Neryl Acetate via Esterification of Nerol

Introduction

Neryl acetate is a monoterpene ester valued for its sweet, floral, and citrus-like aroma, reminiscent of orange-blossom and rose.[1][2] It is a key component in the fragrance and flavor industries, used extensively in perfumes, cosmetics, soaps, and as a food flavoring agent.[3][4] this compound is the acetate ester of nerol and the cis-isomer of geranyl acetate.[2] While it occurs naturally in essential oils from plants like citrus fruits, its extraction in large quantities is often not commercially viable.[3][5] Therefore, synthetic routes are crucial for industrial production.

The primary method for synthesizing this compound is the esterification of nerol.[2][5] This can be achieved through various catalytic methods, including traditional acid catalysis, heterogeneous catalysis, and enzymatic transesterification. Traditional methods using mineral acids can be effective but may lead to undesirable byproducts and catalyst residue in the final product.[1] Modern approaches focus on cleaner, more selective, and sustainable "green" chemistry, such as using immobilized enzymes or reusable solid acid catalysts. These methods offer high conversion rates and selectivity, yielding a product suitable for high-purity applications.[1][6]

This document provides detailed protocols for two effective methods for the synthesis of this compound:

-

Enzymatic Transesterification using an immobilized lipase catalyst in a solvent-free system.

-

Heterogeneous Catalysis using an ion-exchange resin with acetic anhydride.

Protocol 1: Enzymatic Synthesis of this compound via Transesterification

This protocol details the synthesis of this compound using the immobilized lipase Novozyme 435 in a solvent-free system, with ethyl acetate serving as the acyl donor. This biocatalytic method is noted for its high selectivity and environmentally friendly conditions.[1][7]

Experimental Workflow

Caption: Workflow for enzymatic synthesis of this compound.

Materials & Equipment

-

Reactants : Nerol (≥97% purity), Ethyl Acetate (analytical grade).[1]

-

Catalyst : Novozyme 435 (immobilized Lipase B from Candida antarctica).[1]

-

Equipment :

-

Sealed reaction vessel (e.g., screw-capped flask).

-

Temperature-controlled incubator shaker.

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5HT) for analysis.[8]

-

Standard laboratory glassware.

-

Protocol

-

Reactant Preparation : In a sealed reaction vessel, add nerol and ethyl acetate. A highly effective molar ratio is 1:12.6 (nerol to ethyl acetate).[1][7]

-

Catalyst Addition : Add the Novozyme 435 catalyst to the mixture. The optimal enzyme loading is 2.6% (w/w) relative to the total mass of the reactants.[1][7]

-

Reaction Incubation :

-

Reaction Monitoring :

-

Product Isolation :

-

After the reaction is complete, separate the immobilized enzyme from the liquid mixture via filtration. The catalyst can be washed and potentially reused.

-

The excess ethyl acetate can be removed by rotary evaporation.

-

Further purification of this compound can be achieved through vacuum distillation if required.

-

Quantitative Data Summary

| Parameter | Optimal Value | Reference |

| Catalyst | Novozyme 435 | [1] |

| Acyl Donor | Ethyl Acetate | [1] |

| Molar Ratio (Nerol:Ethyl Acetate) | 1:12.6 | [1][7] |

| Temperature | 52.7 °C | [1][7] |

| Enzyme Loading (% w/w) | 2.6% | [1][7] |

| Agitation Speed | ≥ 400 rpm | [1][8] |

| Reaction Time | 2 hours | [1][7] |

| Nerol Conversion | 91.6% | [1][7] |

| Selectivity to this compound | 100% | [1] |

Protocol 2: Heterogeneous Catalysis using Ion Exchange Resin

This protocol describes the synthesis of this compound via the esterification of nerol with acetic anhydride, using the solid acid ion exchange resin Lewatit® GF 101 as a heterogeneous catalyst. This method allows for easy catalyst separation and reuse.[6]

Experimental Workflow

Caption: Workflow for this compound synthesis via heterogeneous catalysis.

Materials & Equipment

-

Reactants : Nerol, Acetic Anhydride.

-

Catalyst : Ion exchange resin Lewatit® GF 101.[6]

-

Equipment :

-

Round-bottom flask equipped with a magnetic stirrer and condenser.

-

Temperature-controlled heating mantle or water bath.

-

Gas chromatograph (GC), Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectrometer for analysis and structural confirmation.[6]

-

Standard laboratory glassware for reaction work-up.

-

Protocol

-

Reaction Setup : To a round-bottom flask, add nerol and acetic anhydride. The optimal molar ratio is 1:4 (nerol to acetic anhydride).[6]

-

Catalyst Addition : Add the Lewatit® GF 101 resin. The recommended catalyst loading is 7% by weight relative to the total mass of reactants.[6]

-

Reaction Conditions :

-

Reaction Monitoring : Monitor the reaction progress by taking samples and analyzing them via GC.[6]

-

Catalyst Removal and Product Work-up :

-

Once the reaction reaches the desired conversion, cool the mixture to room temperature.

-

Separate the catalyst by simple filtration. The resin can be washed, dried, and reused for subsequent batches.[6]

-

The filtrate, containing this compound, unreacted acetic anhydride, and acetic acid byproduct, should be quenched carefully with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

-

Analysis : Confirm the chemical structure of the synthesized this compound using MS and NMR spectroscopy.[6]

Quantitative Data Summary

| Parameter | Optimal Value | Reference |

| Catalyst | Lewatit® GF 101 | [6] |

| Acyl Donor | Acetic Anhydride | [6] |

| Molar Ratio (Nerol:Acetic Anhydride) | 1:4 | [6] |

| Temperature | 40 °C | [6] |

| Catalyst Loading (% wt) | 7% | [6] |

| Agitation Speed | 250 rpm | [6] |

| Reaction Time | 30 min | [6] |

| Nerol Conversion | 98.11% | [6] |

| Selectivity to this compound | 86.10% | [6] |

References

- 1. Optimization of Enzymatic Synthesis of this compound in a Solvent Free System [scirp.org]

- 2. This compound (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 3. scielo.br [scielo.br]

- 4. This compound | C12H20O2 | CID 1549025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound (CAS N° 141-12-8) [scentree.co]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Enzymatic Synthesis of this compound in a Solvent Free System - Open Access Library [oalib.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Synthesis of Neryl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of neryl acetate, a valuable flavor and fragrance compound with a sweet, floral, and fruity aroma. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis methods, which often require harsh conditions and can produce undesirable byproducts.[1][2] This document outlines the materials, experimental procedures, and optimization strategies for producing this compound via transesterification, leveraging the catalytic efficiency of lipases in both solvent-free and organic solvent systems.

Overview of the Enzymatic Synthesis

The enzymatic synthesis of this compound typically involves the transesterification of nerol with an acyl donor, such as ethyl acetate or vinyl acetate, catalyzed by a lipase.[1][3] This biocatalytic approach is favored for its high selectivity and operation under mild conditions, yielding a "natural" labeled product with high demand in the flavor and fragrance industry.[1]

Reaction Scheme:

Nerol + Acyl Donor <--> this compound + Byproduct

-

When using ethyl acetate , the byproduct is ethanol. The reaction is reversible.

-

When using vinyl acetate , the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction essentially irreversible and often leading to higher yields.[2][3]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of this compound, providing a comparative view of different lipases and reaction conditions.

Table 1: Optimal Conditions for this compound Synthesis using Novozyme 435

| Parameter | Optimal Value | Reference |

| Lipase | Novozyme 435 (immobilized Candida antarctica lipase B) | [1][4] |

| Acyl Donor | Ethyl Acetate | [1][4] |

| System | Solvent-Free | [1][4] |

| Nerol to Ethyl Acetate Molar Ratio | 1:12.6 | [1][5] |

| Enzyme Loading | 2.6% (w/w) | [1][5] |

| Temperature | 52.7 °C | [1][5] |

| Agitation Speed | ≥ 400 rpm | [1][4] |

| Reaction Time | 2 hours | [1][5] |

| Conversion of Nerol | 91.6% | [1][5] |

| Selectivity for this compound | 100% | [1] |

Table 2: Optimal Conditions for this compound Synthesis using Free Lipase

| Parameter | Optimal Value | Reference |

| Lipase | Free Lipase (unspecified) | [2][3][6][7] |

| Acyl Donor | Vinyl Acetate | [2][3][6][7] |

| System | Solvent-Free | [2][3][6][7] |

| Nerol to Vinyl Acetate Molar Ratio | 1:5 (with vinyl acetate as solvent) | [2] |

| Enzyme Loading | 12 mg/mL | [2][3][6][7] |

| Temperature | 40 °C | [2][3][6][7] |

| Agitation Speed | ≥ 200 rpm | [2][3][6][7] |

| Conversion/Yield | ~98% yield after 5 hours | [2] |

Table 3: Performance of Immobilized Pseudomonas fluorescens Lipase (PFL)

| Parameter | Value | Reference |

| Lipase | PFL immobilized on ZIF-8@ZIF-67 | [8][9] |

| Acyl Donor | Vinyl Acetate | [8] |

| System | Solvent-Free | [8][9] |

| Temperature | 50 °C | [8] |

| Reaction Time | 3 hours | [8][9] |

| Yield of this compound | 99% | [8][9] |

| Reusability (after 10 cycles) | 80% yield maintained | [8][9] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Synthesis of this compound using Immobilized Lipase (Novozyme 435)

This protocol is based on the optimization study for a solvent-free system.[1][4]

Materials:

-

Nerol (97% purity)

-

Ethyl acetate (97% purity, analytical grade)

-

Novozyme 435 (immobilized Candida antarctica lipase B)

-

Reaction vessel (e.g., screw-capped flask)

-

Thermostatically controlled shaking incubator

-

Gas chromatograph with a mass spectrometer (GC-MS) for analysis

Procedure:

-

Reactant Preparation: In a reaction vessel, combine nerol and ethyl acetate at a molar ratio of 1:12.6.

-

Enzyme Addition: Add Novozyme 435 to the mixture at a concentration of 2.6% (w/w) of the total reactants.

-

Reaction Incubation: Place the sealed reaction vessel in a shaking incubator set to 52.7 °C and an agitation speed of at least 400 rpm to overcome mass transfer limitations.[1][4]

-

Reaction Monitoring: Withdraw samples at regular intervals to monitor the progress of the reaction.

-

Reaction Termination: After 2 hours, stop the reaction by removing the enzyme from the reaction mixture through filtration.

-

Product Analysis: Analyze the samples using GC-MS to determine the conversion of nerol and the selectivity for this compound. The product can be confirmed by comparing its retention time and mass spectrum with a known standard.[4]

Protocol 2: Synthesis of this compound using Free Lipase in a Solvent-Free System

This protocol is adapted from studies using vinyl acetate as the acyl donor.[2][3][6][7]

Materials:

-

Nerol

-

Vinyl acetate

-

Free lipase powder

-

Reaction vessel

-

Thermostatically controlled shaking incubator

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reactant Preparation: In a reaction vessel, prepare a solution with a nerol concentration of 100 mmol/L in vinyl acetate, which acts as both the acyl donor and the solvent.[2]

-

Enzyme Addition: Add the free lipase to the reaction mixture to a final concentration of 12 mg/mL.[2]

-

Reaction Incubation: Place the sealed vessel in a shaking incubator set to 40 °C and 200 rpm.[2]

-

Reaction Monitoring: Take samples periodically for analysis.

-

Reaction Termination: After the desired reaction time (e.g., 5 hours), terminate the reaction by separating the enzyme from the product, for instance, by centrifugation followed by decantation.

-

Product Analysis: Quantify the yield of this compound using gas chromatography.

Protocol 3: Immobilization of Pseudomonas fluorescens Lipase (PFL) and its Application

This protocol describes the use of a novel immobilized lipase for enhanced performance.[8][9]

Materials:

-

Pseudomonas fluorescens lipase (PFL)

-

ZIF-8@ZIF-67 (carrier for immobilization)

-

Nerol

-

Vinyl acetate

-

Reaction vessel

-

Shaking incubator

-

Filtration apparatus

Procedure:

-

Enzyme Immobilization: Prepare the immobilized PFL on the ZIF-8@ZIF-67 carrier using a co-precipitation method as described in the literature.[9]

-

Reactant Preparation: In a stoppered flask, prepare a mixture of 100 mmol/L of nerol in vinyl acetate.[8]

-

Enzyme Addition: Add the immobilized PFL to the reaction mixture.

-

Reaction Incubation: Incubate the reaction at 50 °C with agitation at 200 rpm for 3 hours.[8]

-

Product Recovery: After the reaction, filter the mixture to recover the immobilized enzyme for reuse. The filtrate contains the this compound product.

-

Enzyme Reusability: Wash the recovered immobilized enzyme and re-introduce it into a fresh batch of reactants to test its reusability. This can be repeated for multiple cycles.[8]

-

Product Analysis: Analyze the filtrate by GC to determine the yield of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the enzymatic synthesis of this compound.

Caption: General workflow for lipase-catalyzed this compound synthesis.

Reaction Kinetics: Ping-Pong Bi-Bi Mechanism

The synthesis of this compound often follows a Ping-Pong Bi-Bi kinetic mechanism, especially with transesterification reactions.

References

- 1. Optimization of Enzymatic Synthesis of this compound in a Solvent Free System [scirp.org]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Enzymatic Synthesis of this compound in a Solvent Free System - Open Access Library [oalib.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced Enzymatic Performance of Immobilized Pseudomonas fluorescens Lipase on ZIF-8@ZIF-67 and Its Application to the Synthesis of this compound with Transesterification Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Neryl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for the identification and quantification of neryl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an important fragrance and flavor compound found in many essential oils, can be reliably analyzed using the methods detailed herein.[1] This document outlines the necessary instrumentation, materials, sample preparation, and data analysis procedures. The provided methodologies are designed to ensure high sensitivity, specificity, and reproducibility for the analysis of this compound in various matrices, including essential oils and other complex mixtures.

Introduction

This compound is a monoterpene acetate ester known for its sweet, floral, and citrusy aroma, making it a valuable component in the fragrance, flavor, and cosmetic industries.[1][2] It is naturally present in various essential oils, such as those from neroli, helichrysum, and citrus fruits.[1][3][4][5] Accurate and reliable quantification of this compound is crucial for quality control, product formulation, and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[6][7] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column.[6] Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for each compound.[6][7] This application note presents a detailed GC-MS method for the analysis of this compound.

Experimental Protocol

Materials and Reagents

-

This compound Standard: Analytical grade, purity ≥95%

-

Solvent: Hexane or Dichloromethane (GC grade)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa

-

Micropipettes and Syringes

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following specifications are recommended:

-

Gas Chromatograph (GC):

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV.[6]

-

Analyzer: Quadrupole

-

Detector: Electron Multiplier

-

Sample Preparation

Proper sample preparation is critical for accurate analysis. For essential oil samples, a simple dilution is typically sufficient.

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the essential oil sample in the chosen solvent to bring the concentration of this compound within the calibration range. A dilution factor of 1:100 is often a good starting point.[8] For solid samples, an appropriate extraction method such as steam distillation or solvent extraction may be necessary prior to dilution.[9]

-

Transfer the prepared standards and samples into 2 mL autosampler vials.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| GC System | |

| Injector Temperature | 250 °C[3][5][6] |

| Injection Volume | 1 µL[3][5][6] |

| Injection Mode | Split (e.g., 50:1 or 200:1)[3][6][10] |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 60°C for 1 min, then ramp at 2°C/min to 240°C, hold for 23 mins.[3][5][10][11] |

| MS System | |

| Ion Source Temperature | 230 °C[6] |

| Ionization Energy | 70 eV[6] |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

| Solvent Delay | 3 minutes |

Data Analysis

-

Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).[6]

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined using the linear regression equation derived from the calibration curve.

Expected Results

The analysis of this compound using the described method should yield a sharp chromatographic peak at a specific retention time. The mass spectrum will show characteristic fragmentation patterns.

Quantitative Data Summary

Table 2: Retention and Mass Spectral Data for this compound

| Compound | CAS Number | Molecular Formula | Molecular Weight | Kovats Retention Index (DB-5) | Key Mass Fragments (m/z) |

| This compound | 141-12-8[1] | C₁₂H₂₀O₂[1] | 196.29 g/mol | ~1365[12] | 41, 69, 81, 93, 121, 136[13] |

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted below.

Caption: GC-MS analysis workflow for this compound.

The fragmentation of this compound in the mass spectrometer follows predictable pathways. The initial electron impact results in the formation of a molecular ion (M⁺), which is often unstable and undergoes fragmentation to produce smaller, more stable ions.

Caption: Fragmentation pathway of this compound in MS.

Conclusion

The GC-MS method described in this application note is a reliable and robust technique for the analysis of this compound. The protocol provides a solid foundation for researchers, scientists, and drug development professionals to accurately identify and quantify this compound in various samples. The detailed experimental parameters and data analysis guidelines will facilitate the implementation of this method in any analytical laboratory equipped with standard GC-MS instrumentation. The provided workflow diagrams offer a clear visual representation of the analytical process and the underlying fragmentation patterns, aiding in both practical execution and data interpretation.

References

- 1. This compound | C12H20O2 | CID 1549025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 141-12-8 [thegoodscentscompany.com]

- 3. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shayandcompany.com [shayandcompany.com]

- 5. qima-lifesciences.com [qima-lifesciences.com]

- 6. vipsen.vn [vipsen.vn]

- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 8. Essential Oils sample prep - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. The Kovats Retention Index: (Z)-3,7-Dimethyl-2,6-octadienyl acetate (C12H20O2) [pherobase.com]

- 13. ez.restek.com [ez.restek.com]

Application Note: Quantification of Neryl Acetate using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of neryl acetate. This compound is a common fragrance and flavor component found in various essential oils and cosmetic products.[1][2][3][4] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection at 210 nm. This approach provides excellent separation and sensitivity, making it suitable for quality control and research applications in the pharmaceutical, cosmetic, and food and beverage industries.